molecular formula C27H24FNO4 B2851855 3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866727-28-8

3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2851855
CAS No.: 866727-28-8
M. Wt: 445.49
InChI Key: DMTVJFWBEPTYBH-UHFFFAOYSA-N
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Description

This quinolin-4-one derivative features a 4-ethylbenzoyl group at position 3, a 4-fluorophenylmethyl substituent at position 1, and methoxy groups at positions 6 and 7 of the quinoline core. The 6,7-dimethoxy substituents are electron-donating, stabilizing the aromatic system and modulating solubility . Structurally analogous compounds, such as 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one (ZINC2691109), share the quinolinone scaffold but differ in substituent chemistry, impacting their physicochemical and biological profiles .

Properties

IUPAC Name

3-(4-ethylbenzoyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO4/c1-4-17-5-9-19(10-6-17)26(30)22-16-29(15-18-7-11-20(28)12-8-18)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTVJFWBEPTYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Synthetic Pathways : The target compound’s synthesis may involve Friedel-Crafts acylation for the ethylbenzoyl group and nucleophilic substitution for the 4-fluorophenylmethyl moiety, akin to methods in .
  • Biological Implications :
    • The ethylbenzoyl group’s hydrophobicity may improve blood-brain barrier penetration, suggesting CNS applications.
    • Methoxy groups could reduce oxidative metabolism, enhancing half-life compared to difluoro analogues .
  • Comparative Toxicity : Chlorophenyl-containing analogues (e.g., ) may exhibit higher environmental persistence, whereas the target’s fluorophenyl group could reduce bioaccumulation risks.

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